Moxifloxacin isoMer

Pharmaceutical Quality Control Impurity Profiling Enantiomeric Purity

Moxifloxacin isoMer is the (R,R)-enantiomer of moxifloxacin, a critical chiral impurity reference standard for pharmaceutical QC. Unlike the active (S,S)-API, this compound serves exclusively as an analytical reference material for HPLC method development, validation, and routine enantiomeric purity testing. With defined purity (>95% HPLC), it enables precise calibration and system suitability to meet BP 2025 impurity G limits (≤0.15%). Essential for ANDA/DMF submissions, forced degradation studies, and chiral separation optimization. Supplied with comprehensive characterization data including NMR, MS, and HPLC chromatograms.

Molecular Formula C21H24FN3O4
Molecular Weight 401.4 g/mol
CAS No. 1346747-14-5
Cat. No. B090184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxifloxacin isoMer
CAS1346747-14-5
Synonyms3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-, rel-
Molecular FormulaC21H24FN3O4
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
InChIInChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1
InChIKeyFABPRXSRWADJSP-BZNIZROVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moxifloxacin isoMer (CAS 1346747-14-5): Procurement Guide for the (R,R)-Enantiomer as an Impurity Reference Standard


Moxifloxacin isoMer (CAS 1346747-14-5), also designated as (4R,7R)-Moxifloxacin, Ent-Moxifloxacin, or Moxifloxacin Impurity G, is the (R,R)-enantiomer of the fourth-generation fluoroquinolone antibiotic moxifloxacin . Moxifloxacin possesses two chiral centers; the clinically administered active pharmaceutical ingredient (API) is exclusively the (S,S)-enantiomer [1]. The (R,R)-isomer is a chiral impurity that may arise during synthesis or degradation and is strictly controlled in pharmaceutical formulations to ensure enantiomeric purity and drug safety [1][2].

Why Moxifloxacin isoMer (CAS 1346747-14-5) Cannot Be Substituted by the (S,S)-API or Other Isomers


Fluoroquinolone enantiomers can exhibit markedly different biological activities; the (S,S)-moxifloxacin enantiomer is the potent antibacterial agent, whereas the (R,R)-enantiomer (Moxifloxacin isoMer) is an impurity with undefined pharmacological activity [1]. Regulatory authorities mandate strict control of this chiral impurity in drug substances and finished products to prevent potential adverse effects or reduced efficacy [2]. Consequently, Moxifloxacin isoMer is not a therapeutic alternative but an essential analytical reference material required for method development, validation, and routine quality control in pharmaceutical manufacturing and regulatory submissions [2][3].

Moxifloxacin isoMer (CAS 1346747-14-5): Quantitative Evidence of Regulatory and Analytical Differentiation


Regulatory Impurity Limit for Moxifloxacin isoMer (Impurity G) in BP 2025

The British Pharmacopoeia 2025 monograph for Moxifloxacin Hydrochloride specifies a maximum limit of 0.15% for impurity G, which corresponds to the (R,R)-enantiomer (Moxifloxacin isoMer). This limit is enforced using a chiral liquid chromatography method that employs copper(II)-sulfate and isoleucine as chiral additives to achieve baseline separation of the enantiomers [1].

Pharmaceutical Quality Control Impurity Profiling Enantiomeric Purity

Enhanced Detection Sensitivity for Moxifloxacin isoMer via Optimized Chiral HPLC

A 2025 study reported an optimized chiral isocratic HPLC method for the determination of moxifloxacin hydrochloride and its (R,R)-isomeric impurity (impurity G). The method achieved a limit of detection (LOD) of 0.098 µg/mL and a limit of quantification (LOQ) of 0.298 µg/mL for the (R,R)-isomer, representing an improvement in sensitivity compared to earlier pharmacopeial methods [1].

Analytical Method Development Chiral Chromatography Impurity Quantification

Chromatographic Resolution Requirement for Moxifloxacin isoMer in BP 2025

The British Pharmacopoeia 2025 method for enantiomeric purity of moxifloxacin hydrochloride mandates a peak-to-valley ratio of at least 2.0 for the separation of impurity G (the (R,R)-isomer) from moxifloxacin. This system suitability criterion ensures reliable resolution and accurate quantification of the chiral impurity at the specified limit of 0.15% [1].

Chiral Separation HPLC Method Validation System Suitability

Detection Limit of Moxifloxacin isoMer by Ligand-Exchange Chiral LC (2009)

An earlier stereospecific LC method using ligand-exchange chromatography on a reversed-phase column with L-isoleucine-Cu(II) as chiral selector was capable of detecting the (R,R)-enantiomer of moxifloxacin at a concentration as low as 0.1 µg/mL with a 20 µL injection volume. The method provided a reliable tool for quantifying the chiral impurity in bulk drug substances [1].

Chiral Separation Ligand-Exchange Chromatography Impurity Analysis

Moxifloxacin isoMer (CAS 1346747-14-5): Primary Application Scenarios in Pharmaceutical R&D and Quality Control


Pharmaceutical Quality Control: Impurity Reference Standard for HPLC Method Validation

Moxifloxacin isoMer is used as a certified reference standard to validate HPLC methods for the detection and quantification of the (R,R)-enantiomer in moxifloxacin drug substances and finished products. The compound's availability with defined purity (>95% by HPLC) enables accurate calibration and system suitability testing, ensuring compliance with regulatory specifications such as the BP 2025 impurity G limit of ≤0.15% [1][2].

Regulatory Compliance: Characterization Data for ANDA and DMF Submissions

In support of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), Moxifloxacin isoMer is employed to generate characterization data—including NMR, MS, and HPLC chromatograms—that demonstrate the identity and purity of the impurity reference material. This data is critical for establishing impurity profiles and for demonstrating analytical method capability to control the (R,R)-isomer within acceptable limits [1][3].

Analytical Method Development: Optimization of Chiral Separation Conditions

Researchers utilize Moxifloxacin isoMer to develop and optimize chiral separation methods, such as ligand-exchange chromatography or cyclodextrin-based chiral stationary phases. The compound serves as the target analyte for assessing enantioselectivity, resolution, and detection sensitivity. Recent studies have achieved LODs as low as 0.098 µg/mL using optimized HPLC conditions, facilitating rigorous enantiomeric purity testing [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moxifloxacin isoMer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.